Structural and Physicochemical Differentiation from the Bioactive 4-One Scaffold
The target compound is a 6,7-dihydropyrazolo[1,5-a]pyrazine with a cyclopentyl-ethanone substituent at N5 and no oxo group at position 4. This differentiates it from the more common 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one series, which are established mGluR5 PAMs and mGluR2 NAMs [1][2]. The absence of the 4-oxo group increases the scaffold's electron density, while the cyclopentyl-acetyl group introduces distinct steric bulk and lipophilicity (cLogP is predicted to be higher than the unsubstituted or ethoxy-analogs). This precise combination is essential for exploring SAR beyond the 4-one series, particularly for probing hydrogen-bond acceptor regions in the allosteric pocket.
| Evidence Dimension | Molecular Scaffold (Core Structure) and Key Substituent |
|---|---|
| Target Compound Data | 6,7-dihydropyrazolo[1,5-a]pyrazine core; N5-cyclopentyl-ethanone substituent; No C4 oxo group. Molecular Formula: C₁₃H₁₆N₃O. |
| Comparator Or Baseline | 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., mGluR5 PAMs from Conde-Ceide et al., 2016); C4 oxo group present; various N5 substituents (e.g., ethoxy, aryl). |
| Quantified Difference | Structural distinction: absence of C4 carbonyl (C=O) vs. its presence in the comparator series. This alters hydrogen-bond acceptor/donor capacity and electronic properties. |
| Conditions | In silico comparison and literature structural analysis. |
Why This Matters
For procurement, this confirms the compound is not a redundant analog but a structurally distinct scaffold for probing mGluR allosteric sites where the 4-oxo interaction is detrimental or needs to be avoided.
- [1] Conde-Ceide, S., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 26(2), 429-434. View Source
- [2] Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. MedChemExpress. View Source
